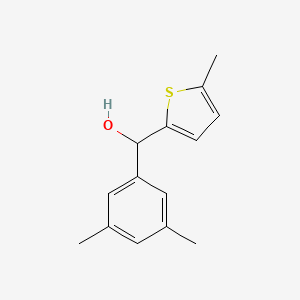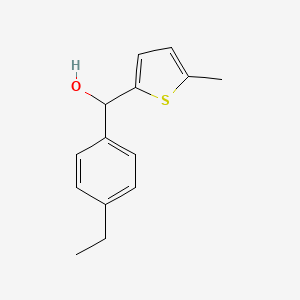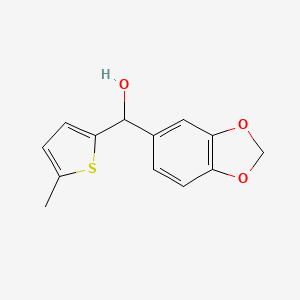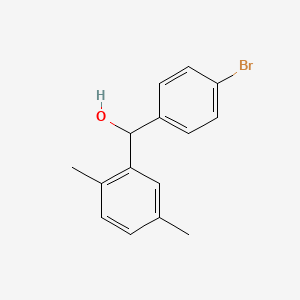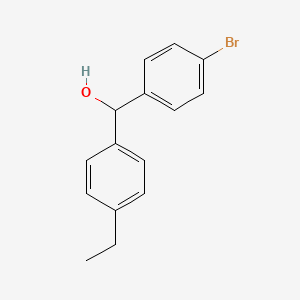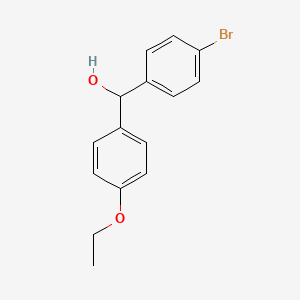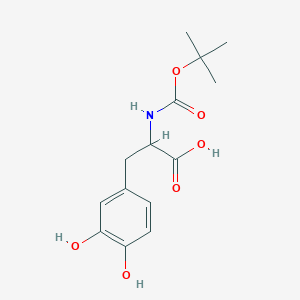
Boc-3,4-dihydroxy-L-phenylalanine
Overview
Description
Boc-3,4-dihydroxy-L-phenylalanine: is a derivative of 3,4-dihydroxyphenylalanine, commonly known as L-DOPA. It is a chiral amino acid that plays a crucial role in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The Boc group (tert-butoxycarbonyl) is often used to protect the amino group during chemical synthesis, making this compound a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with L-phenylalanine.
Iodination: The benzene ring of L-phenylalanine is iodinated to form 4-iodine-phenylalanine.
Amino Protection: The amino group is protected using the Boc group to yield Boc-4-iodine-phenylalanine.
Grignard Reaction: Boc-4-iodine-phenylalanine is reacted with isopropyl Grignard reagent.
Final Product: The final step involves the reaction with B(OMe)3 to produce Boc-3,4-dihydroxy-L-phenylalanine.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-3,4-dihydroxy-L-phenylalanine can undergo oxidation to form quinones.
Reduction: It can be reduced to form catechols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Catechols.
Substitution: Various substituted phenylalanine derivatives
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a chiral auxiliary in asymmetric synthesis.
Biology:
- Studied for its role in the biosynthesis of neurotransmitters.
- Used in the development of biosensors for detecting catecholamines.
Medicine:
- Investigated for its potential in treating neurological disorders such as Parkinson’s disease.
- Used in the synthesis of pharmaceutical compounds.
Industry:
- Employed in the production of polymers and advanced materials.
- Utilized in the development of chiral recognition systems .
Mechanism of Action
Boc-3,4-dihydroxy-L-phenylalanine exerts its effects primarily through its role as a precursor in the biosynthesis of dopamine. The compound is decarboxylated by the enzyme aromatic L-amino acid decarboxylase to form dopamine. Dopamine then acts on dopamine receptors in the brain, influencing various physiological processes such as movement, mood, and cognition .
Comparison with Similar Compounds
3,4-Dihydroxyphenylalanine (L-DOPA): The parent compound, widely used in the treatment of Parkinson’s disease.
3,4-Dihydroxyphenylserine: Another derivative with similar biochemical properties.
α-Methyldopa: A derivative used as an antihypertensive agent.
Uniqueness:
- Boc-3,4-dihydroxy-L-phenylalanine is unique due to the presence of the Boc protecting group, which makes it more stable and easier to handle during chemical synthesis.
- It offers enhanced selectivity and specificity in chiral recognition applications compared to its unprotected counterparts .
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c1-14(2,3)21-13(20)15-9(12(18)19)6-8-4-5-10(16)11(17)7-8/h4-5,7,9,16-17H,6H2,1-3H3,(H,15,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEMVSDPTZRTIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


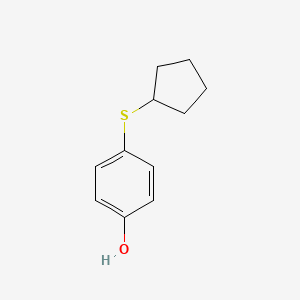
![1-[4-(3-Nitrophenoxy)phenyl]-ethanone](/img/structure/B7871700.png)
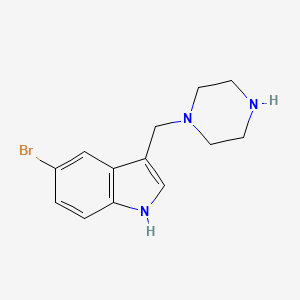
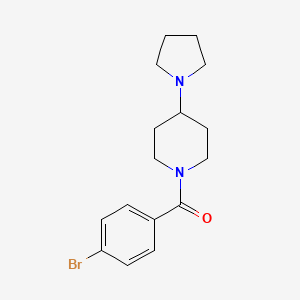

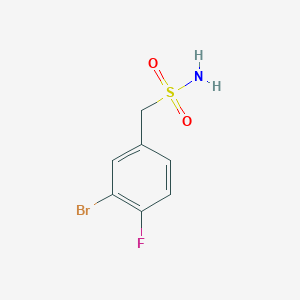
![N-[(3,5-dichlorophenyl)methylidene]hydroxylamine](/img/structure/B7871758.png)
